Cas no 1782013-76-6 (tert-butyl 7-amino-2-azaspiro[5.5]undecane-2-carboxylate)

Tert-butyl 7-amino-2-azaspiro[5.5]undecane-2-carboxylate is a spirocyclic amine derivative featuring a protected amine group and a tert-butyl carbamate moiety. Its rigid spirocyclic structure enhances stereochemical stability, making it a valuable intermediate in pharmaceutical synthesis, particularly for complex bioactive molecules. The tert-butyloxycarbonyl (Boc) group provides selective deprotection capabilities, enabling controlled functionalization. This compound is useful in medicinal chemistry for constructing nitrogen-containing heterocycles, offering advantages in solubility and reactivity. Its well-defined stereochemistry and compatibility with diverse reaction conditions make it a versatile building block for drug discovery and development.
tert-butyl 7-amino-2-azaspiro[5.5]undecane-2-carboxylate structure
1782013-76-6 structure
商品名:tert-butyl 7-amino-2-azaspiro[5.5]undecane-2-carboxylate
CAS番号:1782013-76-6
MF:C15H28N2O2
メガワット:268.395024299622
CID:4613738

tert-butyl 7-amino-2-azaspiro[5.5]undecane-2-carboxylate 化学的及び物理的性質

名前と識別子

    • tert-butyl 7-amino-2-azaspiro[5.5]undecane-2-carboxylate
    • 2-Azaspiro[5.5]undecane-2-carboxylic acid, 7-amino-, 1,1-dimethylethyl ester
    • インチ: 1S/C15H28N2O2/c1-14(2,3)19-13(18)17-10-6-9-15(11-17)8-5-4-7-12(15)16/h12H,4-11,16H2,1-3H3
    • InChIKey: FCNRQISZNWVRRA-UHFFFAOYSA-N
    • ほほえんだ: C1C2(CCCCC2N)CCCN1C(OC(C)(C)C)=O

tert-butyl 7-amino-2-azaspiro[5.5]undecane-2-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-372742-0.05g
tert-butyl 7-amino-2-azaspiro[5.5]undecane-2-carboxylate
1782013-76-6 95.0%
0.05g
$266.0 2025-03-18
Enamine
EN300-372742-10.0g
tert-butyl 7-amino-2-azaspiro[5.5]undecane-2-carboxylate
1782013-76-6 95.0%
10.0g
$4914.0 2025-03-18
Aaron
AR01EH67-100mg
tert-butyl 7-amino-2-azaspiro[5.5]undecane-2-carboxylate, Mixture of diastereomers
1782013-76-6 95%
100mg
$570.00 2025-02-10
Aaron
AR01EH67-2.5g
tert-butyl 7-amino-2-azaspiro[5.5]undecane-2-carboxylate, Mixture of diastereomers
1782013-76-6 95%
2.5g
$3105.00 2025-02-10
Aaron
AR01EH67-50mg
tert-butyl 7-amino-2-azaspiro[5.5]undecane-2-carboxylate, Mixture of diastereomers
1782013-76-6 95%
50mg
$391.00 2025-02-10
Ambeed
A570659-1g
tert-Butyl 7-amino-2-azaspiro[5.5]undecane-2-carboxylate
1782013-76-6 98%
1g
$1900.0 2024-04-22
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ2810-250mg
tert-butyl 7-amino-2-azaspiro[5.5]undecane-2-carboxylate
1782013-76-6 95%
250mg
¥5121.0 2024-04-23
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ2810-500mg
tert-butyl 7-amino-2-azaspiro[5.5]undecane-2-carboxylate
1782013-76-6 95%
500mg
¥8540.0 2024-04-23
A2B Chem LLC
AX53955-100mg
tert-Butyl 7-amino-2-azaspiro[5.5]undecane-2-carboxylate
1782013-76-6 95%
100mg
$452.00 2024-04-20
Aaron
AR01EH67-1g
tert-butyl 7-amino-2-azaspiro[5.5]undecane-2-carboxylate, Mixture of diastereomers
1782013-76-6 95%
1g
$1596.00 2025-02-10

tert-butyl 7-amino-2-azaspiro[5.5]undecane-2-carboxylate 関連文献

Related Articles

tert-butyl 7-amino-2-azaspiro[5.5]undecane-2-carboxylateに関する追加情報

tert-butyl 7-amino-2-azaspiro[5.5]undecane-2-carboxylate: A Comprehensive Overview

tert-butyl 7-amino-2-azaspiro[5.5]undecane-2-carboxylate, also known by its CAS registry number CAS No. 1782013-76-6, is a complex organic compound with a unique spirocyclic structure. This compound belongs to the class of spiro compounds, which are characterized by two rings sharing a single atom, typically nitrogen or oxygen, in this case, nitrogen. The presence of the tert-butyl group and the amino functionality adds further complexity to its structure, making it an interesting subject for both synthetic and medicinal chemistry research.

The molecular structure of tert-butyl 7-amino-2-azaspiro[5.5]undecane-2-carboxylate consists of a spiro ring system where the nitrogen atom is part of both the five-membered and six-membered rings. The amino group at position 7 introduces potential sites for hydrogen bonding, which could be crucial in its interactions with biological targets. The tert-butyl group at position 4 serves as a bulky substituent, which might influence the compound's pharmacokinetic properties and stability.

Recent studies have highlighted the importance of spiro compounds in drug discovery due to their ability to combine multiple pharmacophores within a single molecule. The tert-butyl 7-amino moiety in this compound has been shown to enhance bioavailability by reducing clearance through metabolic pathways. Additionally, the spirocyclic framework provides rigidity to the molecule, which can be advantageous in optimizing binding affinities to target proteins.

In terms of synthesis, tert-butyl 7-amino-2-azaspiro[5.5]undecane-2-carboxylate can be prepared via a multi-step process involving ring-closing metathesis or other cyclization techniques. Researchers have explored various strategies to optimize the yield and purity of this compound, including the use of chiral catalysts for enantioselective synthesis. These advancements have made it easier to access this compound for further biological evaluations.

The biological activity of tert-butyl 7-amino-containing compounds has been extensively studied in recent years. In particular, this compound has demonstrated potential as a modulator of certain G-protein coupled receptors (GPCRs), which are critical targets in the treatment of various diseases such as cardiovascular disorders and central nervous system diseases. Preclinical studies have shown that it exhibits moderate potency in vitro, with promising selectivity profiles against off-target receptors.

Moreover, computational studies using molecular docking and dynamics simulations have provided insights into the binding mode of tert-butyl 7-amino-containing compounds with their target proteins. These studies suggest that the amino group plays a pivotal role in stabilizing interactions through hydrogen bonding, while the tert-butyl group contributes to hydrophobic interactions within the binding pocket.

In terms of applications, tert-butyl 7-amino-containing compounds are being explored as potential leads for drug development programs targeting chronic pain, inflammation, and neurodegenerative diseases. Their unique structural features make them ideal candidates for further optimization through medicinal chemistry approaches such as fragment-based drug design and structure-based optimization.

The development of novel synthetic routes for accessing complex spiro compounds like CAS No. 1782013-76-6 continues to be an active area of research. Recent advancements in catalytic asymmetric synthesis have enabled the preparation of enantiomerically pure derivatives, which are essential for studying stereochemical effects on biological activity.

In conclusion, tert-butyl 7-amino-containing compounds represent a promising class of molecules with diverse applications in medicinal chemistry and drug discovery. As research progresses, it is anticipated that these compounds will play an increasingly important role in addressing unmet medical needs across various therapeutic areas.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:1782013-76-6)tert-butyl 7-amino-2-azaspiro[5.5]undecane-2-carboxylate
A1071875
清らかである:99%
はかる:1g
価格 ($):1710.0